Lipophilicity (logP) Comparison Across 2‑Alkylthio‑4,5‑dihydro‑1H‑imidazoles
The target compound exhibits a calculated logP of 2.24, representing a 148‑fold higher partition coefficient than the methylthio analog (logP 0.07) and a 60‑fold higher coefficient than the ethylthio analog (logP 0.46) . This substantial increase in lipophilicity is a direct consequence of the extended butyl chain and directly impacts membrane permeability, protein binding, and metabolic stability.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.24 (calculated XlogP) |
| Comparator Or Baseline | 2-(Methylthio)-4,5-dihydro-1H-imidazole: logP = 0.07; 2-(Ethylthio)-4,5-dihydro-1H-imidazole: logP = 0.46 |
| Quantified Difference | ΔlogP vs. methyl = +2.17 (148× more lipophilic); ΔlogP vs. ethyl = +1.78 (60× more lipophilic) |
| Conditions | Calculated XlogP values as reported by ChemSrc and Chem960 |
Why This Matters
Higher lipophilicity can be essential for crossing lipid bilayers (e.g., blood‑brain barrier, cell membranes) or for targeting hydrophobic binding pockets, making this compound a strategically distinct choice in drug discovery campaigns requiring enhanced permeability.
